Etacryl

Description

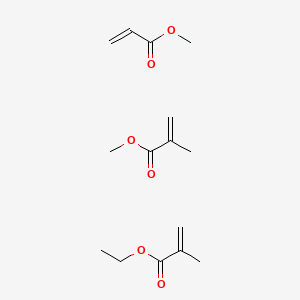

Overview of Etacryl as a Model Acrylic Terpolymer in Chemical Sciences

This compound is an acrylic terpolymer, a macromolecule synthesized from three distinct monomer units: methyl methacrylate (B99206) (MMA), ethyl methacrylate (EMA), and methyl acrylate (B77674) (MA). In the field of chemical sciences, such terpolymers serve as significant models for research and development due to the customizable nature of their properties. The final characteristics of the polymer can be precisely engineered by adjusting the ratio of its constituent monomers.

The structure of this compound is built upon the polymerization of these three monomers. Each component imparts specific qualities to the final material. Methyl methacrylate is known for contributing hardness, transparency, and resistance to ultraviolet (UV) radiation. ontosight.ai The acrylate monomers, such as ethyl acrylate, typically add flexibility and enhance adhesion properties. ontosight.ai The combination of different methacrylate and acrylate esters allows for a wide range of physical and chemical properties. For instance, the difference in the glass transition temperature (Tg) between poly(methyl methacrylate) (PMMA) at 105 °C and poly(methyl acrylate) (PMA) at +10 °C illustrates the significant impact each monomer has on the final polymer's characteristics at room temperature; the former is a hard, rigid plastic, while the latter is a softer, more rubbery material. gantrade.com

The synthesis of terpolymers like this compound allows for the creation of materials with a balanced and optimized profile, leveraging the distinct attributes of each monomer. This makes it a versatile platform for studying structure-property relationships in polymer science. Research into similar acrylic terpolymers often focuses on how varying the monomer composition affects the material's mechanical strength, thermal stability, and chemical resistance. ontosight.aitandfonline.com

Table 1: Constituent Monomers of this compound and Properties of Their Homopolymers

| Monomer Name | Chemical Formula | Homopolymer | Glass Transition Temp. (Tg) | Key Contribution to Terpolymer |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | C₅H₈O₂ | Poly(methyl methacrylate) (PMMA) | ~105 °C | Hardness, Clarity, UV Resistance ontosight.aigantrade.com |

| Ethyl Methacrylate (EMA) | C₆H₁₀O₂ | Poly(ethyl methacrylate) (PEMA) | ~65 °C | Modifies flexibility and hardness |

Historical Trajectories and Foundational Discoveries in this compound Synthesis and Application Research

The academic foundation of this compound lies in the broader history of acrylic polymer research, which dates back to the late 19th and early 20th centuries. The first synthesis of an acrylic polymer was reported in 1880. acs.org A pivotal moment in this field was the invention of polymethyl methacrylate (PMMA), which was patented by the company Röhm & Haas in 1928 after sixteen years of dedicated research. researchgate.net This discovery, along with parallel developments by chemists at Imperial Chemical Industries (ICI), led to the commercialization of acrylic glass under trade names like Plexiglas and Perspex in the 1930s. sapub.org

The development of terpolymers like this compound is a direct extension of these early innovations. The advancement from homopolymers (polymers made from a single monomer) to copolymers and terpolymers was driven by the need for materials with tailored properties for specific applications. The technique of free-radical polymerization became a fundamental method for synthesizing these complex polymers. tandfonline.com This process allows for the combination of different monomers, such as methacrylates and acrylates, into a single polymer chain.

Research in the mid-20th century began to systematically explore copolymerization, leading to a deeper understanding of monomer reactivity ratios—a concept crucial for predicting and controlling the composition of the final terpolymer. tandfonline.comresearchgate.net Studies on the copolymerization of various acrylate and methacrylate monomers provided the essential knowledge base for creating terpolymers with desired characteristics. researchgate.netsk-fp.com The ability to create terpolymers with specific monomer sequences and compositions opened up new possibilities for material design, moving beyond the limitations of simple homopolymers and copolymers.

Scope and Interdisciplinary Relevance of Current this compound Investigations

The customizable nature of acrylic terpolymers like this compound has led to their investigation and application across a diverse range of scientific and industrial fields. The ability to fine-tune properties by altering the monomer ratio makes these materials highly versatile.

In materials science and engineering , research often focuses on creating high-performance coatings, adhesives, and sealants. ontosight.aiontosight.ai The inclusion of different monomers can enhance durability, adhesion to various substrates, and resistance to environmental factors like chemicals and UV light. ontosight.ai For instance, some acrylic terpolymers are designed as impact modifiers for other engineering thermoplastics, improving their mechanical resilience. nih.gov

In the biomedical field , acrylic polymers are valued for their biocompatibility. researchgate.net Terpolymers with specific compositions are explored for applications such as drug delivery systems, where they can be designed to release therapeutic agents in a controlled manner. actaint.com Their good film-forming properties and low toxicity also make them suitable for use in medical devices and as components in tissue engineering scaffolds. researchgate.netactaint.com

The textile industry utilizes acrylic terpolymers as binders in pigment printing, where they contribute to a soft feel, good color yield, and durability of the print. youtube.com In cosmetics , related acrylates copolymers are used to create stable formulations, act as film-formers in products like nail polish, and control the texture and feel of skin care products. researchgate.net

The ongoing research into acrylic terpolymers continues to expand their utility. Studies on their rheological properties, thermal stability, and interaction with other materials are critical for developing next-generation materials for advanced applications. sk-fp.com The fundamental understanding of how monomer composition dictates final properties ensures that terpolymers like this compound remain relevant models for academic and industrial innovation.

Table 2: Research Findings on Acrylic Terpolymer Properties

| Terpolymer System | Monomer Ratio (example) | Synthesis Method | Key Finding | Application Area |

|---|---|---|---|---|

| MMA / Butyl Acrylate / Acrylic Acid | Not specified | Emulsion Terpolymerization | Polymerization rate and particle number increased with temperature. researchgate.net | Coatings, Adhesives |

| Ethyl Acrylate / MMA / 2-Ethyl Hexyl Acrylate | 80:10:10 | Nano Emulsion Polymerization | Showed optimal heat and mechanical fastness for pigment printed textiles. youtube.com | Textile Printing |

| MMA / Glycidyl (B131873) Methacrylate / Ethyl Acrylate | 88:10:2 | Laboratory Synthesis | Acted as an effective compatibilizer for immiscible polymer blends. nih.gov | Polymer Blends |

Structure

2D Structure

Properties

CAS No. |

37217-46-2 |

|---|---|

Molecular Formula |

C15H24O6 |

Molecular Weight |

300.35 g/mol |

IUPAC Name |

ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;methyl prop-2-enoate |

InChI |

InChI=1S/C6H10O2.C5H8O2.C4H6O2/c1-4-8-6(7)5(2)3;1-4(2)5(6)7-3;1-3-4(5)6-2/h2,4H2,1,3H3;1H2,2-3H3;3H,1H2,2H3 |

InChI Key |

RMPLNKSBDVKRLH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C)C.CC(=C)C(=O)OC.COC(=O)C=C |

Canonical SMILES |

CCOC(=O)C(=C)C.CC(=C)C(=O)OC.COC(=O)C=C |

Other CAS No. |

37217-46-2 |

Synonyms |

etacryl ethacryl |

Origin of Product |

United States |

Ii. Advanced Synthesis and Polymerization Mechanisms of Etacryl

Monomer Compositional Analysis and Precursor Reactivity Studies

Understanding the reactivity of the constituent monomers—MMA, EMA, and MA—is crucial for controlling the composition and structure of the Etacryl terpolymer. These monomers exhibit different reactivities in polymerization reactions, which affects their incorporation into the growing polymer chain.

Methyl Methacrylate (B99206) (MMA), Ethyl Methacrylate (EMA), and Methyl Acrylate (B77674) (MA) Reactivity Profiles

The reactivity of monomers in copolymerization is often described by reactivity ratios, which indicate the preference of a propagating radical to react with its own monomer or the other monomer(s) in the system. For free radical polymerization, methacrylates like MMA and EMA generally have different reactivity profiles compared to acrylates like MA.

Studies on the copolymerization of MMA and EMA have been reported, including investigations using free-radical bulk polymerization and Atom Transfer Radical Polymerization (ATRP). redalyc.org The reactivity ratios for MMA and EMA in copolymerization have been determined, indicating their relative reactivities. For instance, in the copolymerization of MMA with 2-ethoxyethyl methacrylate, the reactivity ratios indicated that 2-ethoxyethyl methacrylate was more reactive than MMA. sapub.org Similarly, reactivity ratios for styrene (B11656) and various (meth)acrylates, including MMA and EMA, in living free-radical copolymerizations mediated by TEMPO have been analyzed. scilit.com

Methyl acrylate (MA) typically exhibits higher reactivity in radical polymerization compared to methacrylates due to the absence of the α-methyl group, which reduces steric hindrance around the double bond. wikipedia.org This difference in reactivity influences the sequence distribution of monomers in the terpolymer chain during copolymerization.

Data on reactivity ratios for binary systems involving these monomers are available in the literature. For example, reactivity ratios for BA/MMA (butyl acrylate/methyl methacrylate) are known. engconfintl.org While direct reactivity ratios for the ternary system MMA/EMA/MA might require specific experimental determination, the binary reactivity ratios provide valuable insights into the relative preferences of radical addition.

Table 1: Illustrative Binary Reactivity Ratios (Free Radical Polymerization)

| Monomer 1 | Monomer 2 | r1 | r2 |

| MMA | EMA | Varies | Varies |

| MMA | MA | Varies | Varies |

| EMA | MA | Varies | Varies |

Note: Specific values for reactivity ratios are highly dependent on reaction conditions (temperature, solvent, initiator, etc.) and the literature source. The table above is illustrative.

Purity and Stoichiometry Considerations in Terpolymerization

The purity of the monomers is paramount in achieving controlled polymerization and obtaining a terpolymer with desired properties. Impurities can act as chain transfer agents or inhibitors, affecting the polymerization kinetics, molecular weight, and polymer architecture. acs.org Monomers like MMA and EMA are typically stabilized to prevent premature polymerization during storage and handling. fishersci.cafishersci.ca

Precise control over the stoichiometry of the monomer feed is essential for controlling the final composition of the this compound terpolymer. The instantaneous composition of the copolymer being formed is related to the feed composition and the reactivity ratios of the monomers. dtic.mil To obtain terpolymers with uniform monomer compositions, especially at high conversions, strategies such as monomer feeding policies based on reactivity ratios may be employed. researchgate.net Deviations from the target stoichiometry can lead to compositional drift along the polymer chain, resulting in a heterogeneous product.

Polymerization Kinetics and Reaction Pathway Elucidation

The kinetics of the polymerization process dictate the rate of monomer consumption, the growth of polymer chains, and ultimately the molecular weight and molecular weight distribution of the resulting terpolymer. Understanding the reaction pathway is critical for optimizing synthesis conditions.

Free Radical Polymerization Kinetics of this compound Precursors

Studies on the free radical polymerization kinetics of alkyl methacrylates like MMA and EMA have shown that the rate of polymerization can be influenced by factors such as initiator concentration and the presence of phase transfer catalysts in biphase systems. tandfonline.comripublication.comresearchgate.net For instance, the rate of polymerization of MMA and EMA was found to increase with increasing initiator concentration. ripublication.com The order of reaction with respect to the monomer can be close to unity. tandfonline.com

The termination step in free radical polymerization, which involves the coupling or disproportionation of polymer radicals, significantly impacts the molecular weight. The termination rate coefficient can be influenced by factors such as monomer conversion and the nature of the monomers. cmu.edu

Controlled/Living Radical Polymerization (CLRP) Approaches for this compound

Controlled/Living Radical Polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, offer better control over molecular weight, polydispersity, and polymer architecture compared to conventional free radical polymerization. sigmaaldrich.comcmu.edu These techniques involve a reversible deactivation of growing chains, minimizing premature termination. rsc.org

ATRP has been successfully applied to the polymerization of methacrylates and acrylates. cmu.eduacs.orgsci-hub.se For example, ATRP using ruthenium or copper-based catalytic systems has been used to synthesize poly(methyl methacrylate) with controlled molecular weights and narrow polydispersities. redalyc.orgcmu.edu The controlled copolymerization of MMA and EMA via ATRP using ruthenium-based catalysts has also been investigated, demonstrating control over molecular weight and polydispersity. redalyc.org

RAFT polymerization is another versatile CLRP technique applicable to a wide range of monomers, including acrylates and methacrylates. sigmaaldrich.com It allows for the synthesis of polymers with well-defined structures and narrow molecular weight distributions.

Applying CLRP techniques to the terpolymerization of MMA, EMA, and MA would enable better control over the sequence distribution of the monomers, potentially leading to terpolymers with more uniform compositions and tailored properties.

Ionic Polymerization Mechanisms and Their Application to this compound Analogs

Ionic polymerization, including anionic and cationic polymerization, can also be used to polymerize vinyl monomers. Anionic polymerization is particularly effective for the polymerization of (meth)acrylate monomers under specific conditions. uliege.be

Living anionic polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. uliege.be Significant advances have been made in the living anionic polymerization of (meth)acrylate monomers, particularly in hydrocarbon solvents at low temperatures. uliege.be While challenging, the block polymerization of alkyl methacrylates with primary alkyl acrylates using anionic methods has seen improvements. uliege.be

Although less common for standard alkyl (meth)acrylates compared to radical polymerization, ionic polymerization mechanisms could potentially be applied to the synthesis of this compound analogs, particularly when specific polymer architectures or stereochemistry are desired. However, the presence of different monomers (MMA, EMA, MA) with varying polarities and steric factors would require careful selection of initiators, solvents, and reaction conditions to achieve controlled ionic terpolymerization.

Influence of Initiator Systems, Crosslinking Agents, and Reaction Conditions

The polymerization of this compound, like other acrylate and methacrylate systems, is significantly influenced by the choice of initiator, the presence and nature of crosslinking agents, and the prevailing reaction conditions. These factors collectively dictate the reaction kinetics, molecular weight, polymer architecture, and ultimately, the material properties of the resulting polymer.

Initiator Efficiency and Radical Generation Studies

Free radical polymerization is a common method for polymerizing acrylate esters like those comprising this compound. nih.gov The efficiency of the initiator system is crucial as it determines the rate of radical generation, which in turn affects the polymerization rate and the degree of polymerization. Various free radical initiators can be employed, including azo compounds like Azobisisobutyronitrile (AIBN, PubChem CID 6547) and peroxides such as Benzoyl Peroxide (PubChem CID 7187). fishersci.caontosight.aifishersci.sewikipedia.org

The decomposition of initiators generates primary radicals that initiate the polymerization chain reaction. For instance, AIBN decomposes to yield nitrogen gas and two cyanopropyl radicals, a process that typically occurs at temperatures above 40 °C, commonly between 66 °C and 72 °C. wikipedia.org Benzoyl peroxide decomposes to produce benzoyloxy radicals, which can then decarboxylate to form phenyl radicals. fishersci.se The efficiency of radical generation is influenced by temperature, solvent, and the presence of inhibitors. Inhibitors, such as hydroquinone, are often included in monomer formulations to prevent premature polymerization during storage. fishersci.cafishersci.se

Redox initiator systems offer an alternative approach, enabling polymerization at lower temperatures. fishersci.ca These systems typically involve an oxidant (e.g., persulfates or hydroperoxides) and a reducing agent (e.g., ascorbic acid or formaldehyde (B43269) sulfoxylate). fishersci.ca Studies on the emulsion polymerization of butyl acrylate, another acrylate ester, have shown that different redox couples exhibit varying induction periods and conversion rates. fishersci.ca For example, the ammonium (B1175870) persulfate/tetramethyl ethylene (B1197577) diamine system demonstrated a lower induction period and higher conversion compared to other systems using persulfates. fishersci.ca

Crosslinker Chemistry and Network Formation Dynamics

Crosslinking agents are multi-functional monomers incorporated into the polymerization mixture to form a three-dimensional network structure. For acrylate and methacrylate polymers, common crosslinkers are di- or polyfunctional monomers containing acrylate or methacrylate groups, such as Ethylene Glycol Dimethacrylate (EGDMA, PubChem CID 7355) or glycol dimethacrylate. fishersci.caontosight.aifishersci.semims.com

Solvent Effects, Temperature Gradients, and Pressure Influences on Polymerization Yield and Structure

The choice of solvent can influence the solubility of monomers, initiators, and the growing polymer chains, affecting reaction homogeneity and kinetics. Solvents can also participate in chain transfer reactions, influencing the molecular weight of the polymer. nih.gov

Pressure can also influence polymerization, particularly in high-pressure processes used for some polymers. thegoodscentscompany.com While specific data on pressure effects for this compound polymerization are not detailed in the provided sources, high pressure can affect monomer concentration, radical lifetimes, and reaction rates.

Post-Polymerization Modification and Derivatization Strategies

Following the primary polymerization of this compound, the resulting polymer chains or networks can undergo various post-polymerization modifications and derivatization strategies to tailor their properties for specific applications.

Functionalization of this compound Polymer Chains

Functionalization involves introducing specific chemical groups onto the polymer backbone or side chains. For polymers derived from acrylate and methacrylate monomers like this compound, functionalization can be achieved through reactions targeting residual double bonds, ester groups, or by incorporating functional monomers during the initial polymerization. For example, hydrolysis of ester groups can introduce carboxylic acid functionalities, while reactions with amines or alcohols can lead to amide or ether linkages, respectively. These modifications can alter the polymer's hydrophilicity, reactivity, and interaction with other materials or biological systems. Research indicates that modifications to the surface properties of this compound resins can enhance cell adhesion and proliferation, suggesting potential in biomedical applications. nih.gov

Grafting and Block Copolymerization from this compound Backbones

Grafting and block copolymerization are strategies used to synthesize copolymers with specific architectures, combining the properties of different polymer blocks or grafted chains. ontosight.ai

Graft copolymerization from an this compound backbone would involve initiating the polymerization of a second monomer from active sites created on the this compound polymer chain. This can be achieved through various methods, including "grafting from," where initiator sites are introduced onto the backbone, or "grafting onto," where pre-formed polymer chains with reactive end groups are attached to the backbone. scribd.com Radical polymerization techniques, including controlled radical polymerization methods like ATRP (Atom Transfer Radical Polymerization) and RAFT (Reversible Addition-Fragmentation Chain Transfer), can be employed for controlled grafting, allowing for better control over graft length and density. ontosight.aiscribd.com Studies have explored the graft copolymerization of monomers like methacrylic acid, acrylic acid, and methyl acrylate onto polymer backbones, demonstrating how the reaction mechanism can depend on the initiator and monomer. wikipedia.org

Block copolymerization involving this compound monomers or pre-formed this compound blocks would result in polymers with distinct blocks of different compositions. ontosight.ai This can be achieved through controlled polymerization techniques that allow for sequential monomer addition. Block copolymers can exhibit unique self-assembly behavior, forming ordered nanostructures that can be exploited in various applications. ontosight.ai

While specific detailed studies on the post-polymerization modification, grafting, or block copolymerization solely of polymers derived from the this compound mixture under this specific name are not extensively detailed in the provided search results, the principles and methodologies established for the modification and copolymerization of poly(acrylate-co-methacrylate) systems are directly applicable.

Iii. Advanced Spectroscopic and Analytical Characterization Methodologies for Etacryl Research

Vibrational Spectroscopy Applications for Polymerization Monitoring and Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy for Kinetic Studies and Residual Monomer Analysis

FTIR spectroscopy is a widely utilized technique for monitoring the kinetics of polymerization reactions and quantifying residual monomer content in polymers. piketech.comuni-augsburg.deresearchgate.neterpublications.comnih.govnih.govresearchgate.netspecificpolymers.comnih.gov The technique measures the absorption of infrared light by a sample as a function of wavenumber, generating a spectrum with peaks corresponding to the vibrational modes of the molecules present.

In the context of Etacryl polymerization, FTIR can track the conversion of the carbon-carbon double bonds (C=C) present in the acrylate (B77674) and methacrylate (B99206) monomers to single bonds within the polymer backbone. The characteristic stretching vibrations of the C=C bond typically appear in the range of 1630-1636 cm⁻¹. nih.govresearchgate.net By monitoring the decrease in intensity of these peaks over time, the progress of the polymerization reaction can be quantified, providing data for kinetic studies. piketech.comresearchgate.netresearchgate.netspecificpolymers.com For instance, monitoring the disappearance of the C=C-H wag band at 810 cm⁻¹ has been used to track the photocuring of acrylate monomers. piketech.com

FTIR is also effective for determining the concentration of unreacted, or residual, monomer in the final polymer product. uni-augsburg.deerpublications.comnih.govnih.govresearchgate.net Residual monomer content is a critical parameter as it can influence the material's properties, stability, and potential toxicity. Quantitative analysis can be performed using calibration curves established with known concentrations of the monomer or through methods like multiple standard additions. nih.gov Studies on other polymer systems, such as polyamide-6, have demonstrated the coupling of thermogravimetric analysis (TGA) with FTIR to identify and quantify residual monomer released upon heating. uni-augsburg.deresearchgate.net Research specifically on "Ethacryl" plastic has utilized infrared spectroscopy to study its hardening kinetics and control residual monomer, highlighting the method's reliability for this purpose. nih.gov

Raman Spectroscopy for In Situ Polymerization Monitoring

Raman spectroscopy is a complementary vibrational spectroscopic technique that provides information about molecular vibrations based on the inelastic scattering of light. It is particularly useful for monitoring polymerization reactions, including in situ studies, due to its ability to analyze samples in various states and environments, often without extensive sample preparation. mdpi.comhoriba.comspectroscopyonline.commetrohm.com

Similar to FTIR, Raman spectroscopy can monitor the disappearance of monomer C=C double bonds during polymerization, as these bonds exhibit strong Raman scattering signals. horiba.com The decrease in the intensity of the Raman band corresponding to the C=C stretch (typically around 1600-1650 cm⁻¹) can be directly related to the degree of conversion. researchgate.nethoriba.com

A significant advantage of Raman spectroscopy for polymerization monitoring is its suitability for in situ measurements, allowing for real-time tracking of the reaction under actual processing conditions. mdpi.comspectroscopyonline.com This provides valuable kinetic data and insights into the reaction mechanism. Coupling Raman spectroscopy with other techniques, such as rheometry, enables the simultaneous monitoring of chemical changes and physical properties during processes like curing or phase transitions. spectroscopyonline.com This multimodal approach offers a more comprehensive understanding of the polymerization process and its impact on material behavior. Raman spectroscopy's ability to identify molecular structures and functional groups with high specificity makes it valuable for characterizing the chemical composition of polymers and detecting additives or impurities. horiba.commetrohm.com

Morphological and Microstructural Characterization Techniques

The macroscopic properties of a polymer are intrinsically linked to its morphology and microstructure, which encompass features ranging from the nanometer to the micrometer scale. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), along with Atomic Force Microscopy (AFM), are indispensable tools for visualizing and analyzing these structural characteristics of this compound-based materials.

Scanning Electron Microscopy (SEM) for Surface Topography and Cross-Sectional Analysis

SEM is a versatile technique used to obtain high-resolution images of the surface topography and cross-sectional morphology of polymer samples. nih.govintertek.comazom.comleica-microsystems.comnih.govcsic.es It provides detailed, three-dimensional-like images that reveal features such as surface roughness, the distribution of fillers or additives, porosity, and phase separation in polymer blends. intertek.comazom.com

For this compound polymers, SEM can be employed to examine the surface finish of molded or processed materials, assess the dispersion of reinforcing agents in composites, or investigate the porous structure of foams. Analysis of fracture surfaces using SEM can provide insights into the material's failure mechanisms and the impact of processing conditions on mechanical properties. intertek.com

To examine the internal structure, cross-sections of this compound polymer samples can be prepared using various methods, including fracturing after cryogenic cooling. azom.com SEM imaging of these cross-sections allows for the visualization of the bulk morphology, including the arrangement of different phases in copolymers or blends. intertek.comazom.comthermofisher.com SEM can also be coupled with Energy Dispersive X-ray Spectroscopy (EDS) to perform elemental analysis, providing information on the spatial distribution of different elements within the sample. intertek.comnih.govcsic.esthermofisher.com Since polymers are typically insulating, a thin conductive coating (e.g., gold or palladium) is often applied to the sample surface to prevent charging artifacts during SEM imaging, although low-vacuum SEM can sometimes mitigate this requirement. azom.com Cryo-SEM techniques are particularly useful for preserving the morphology of soft or hydrated polymer structures. leica-microsystems.comnih.gov

Transmission Electron Microscopy (TEM) for Nanostructural Insights

TEM offers significantly higher resolution compared to SEM, enabling the investigation of nanostructural features within polymer samples. mdpi.comazom.comthermofisher.comresearchgate.netresearchgate.netnih.govwiley.com This technique is particularly valuable for examining the morphology of polymer blends at the nanoscale, analyzing the dispersion and morphology of nanoparticles in polymer nanocomposites, and studying the structure of thin polymer films. mdpi.comthermofisher.comresearchgate.netwiley.com

For this compound-based materials, TEM can provide detailed images of the phase separation in copolymers derived from the different monomers (ethyl methacrylate, methyl methacrylate, and methyl acrylate), revealing the size and distribution of these phases at the nanometer level. It can also be used to assess how reinforcing nanoparticles, if incorporated, are dispersed within the polymer matrix and how they interact with the polymer chains.

Sample preparation for TEM is more demanding than for SEM, typically requiring the preparation of ultra-thin sections (tens to hundreds of nanometers thick) that are electron-transparent. thermofisher.comresearchgate.net Techniques like ultramicrotomy, often performed at cryogenic temperatures for soft polymers, are commonly used. researchgate.net Staining with heavy metal salts can be employed to enhance contrast between different polymer phases or structures in TEM images. researchgate.net TEM can also be combined with techniques like electron diffraction for structural analysis or with EDS for elemental mapping at high spatial resolution. thermofisher.com

Atomic Force Microscopy (AFM) for Surface Roughness and Localized Mechanical Properties

AFM is a scanning probe microscopy technique that provides high-resolution three-dimensional topographical images of a material surface. hsbi.deeag.comasmicro.combiocubic.com Unlike electron microscopy, AFM does not require a vacuum environment and can be used to analyze a wide range of materials, including polymers, in air or liquid.

For this compound polymers, AFM is a powerful tool for quantifying surface roughness at the nanoscale, a critical parameter influencing properties such as adhesion, wettability, and biocompatibility. eag.comasmicro.com Beyond topography, AFM can also provide information about localized material properties. In tapping mode, the phase signal is sensitive to variations in surface stiffness, adhesion, and viscoelasticity, allowing for the differentiation of different phases or components on the polymer surface, which is particularly useful for analyzing polymer blends or heterogeneous structures. hsbi.deeag.comasmicro.com

Chromatographic and Separation Science Approaches

Chromatographic methods are essential for separating and analyzing the components of this compound, including the polymer chains, residual monomers, and any additives present in the formulation.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique used to determine the molecular weight distribution (MWD) of polymers. This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase packing material and elute later.

For this compound, GPC analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). The MWD significantly influences the physical and mechanical properties of a polymer, including its viscosity, strength, and flexibility. A broad MWD (high PDI) indicates a wide range of chain lengths, while a narrow MWD (low PDI) suggests a more uniform chain length. Analyzing the MWD of this compound is crucial for understanding the outcome of the polymerization process and predicting the performance of the final material in its intended applications, such as dental prosthetics womab.com.uaresearchgate.netwomab.com.ua.

Typical GPC Data Presentation: If specific data were available, a GPC analysis report for this compound would typically include a chromatogram showing the elution profile and a table summarizing the calculated molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI).

High-Performance Liquid Chromatography (HPLC) for Oligomer and Additive Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique applicable to the analysis of non-volatile or semi-volatile components in a mixture. In the context of this compound, HPLC can be employed to quantify residual monomers (methyl methacrylate, ethyl methacrylate, methyl acrylate) that may remain after polymerization. Elevated levels of residual monomers can impact the material's properties and potentially pose biological concerns, particularly in biomedical applications like dental materials womab.com.ua.

Furthermore, HPLC can be used to identify and quantify various additives that might be incorporated into this compound formulations to modify its properties, such as initiators, plasticizers, stabilizers, or pigments researchgate.net. Different HPLC modes, such as reversed-phase or normal-phase chromatography, can be selected based on the polarity of the analytes.

Typical HPLC Data Presentation: HPLC data for this compound analysis would typically involve chromatograms showing peaks corresponding to identified components. A data table would list the retention times and peak areas or concentrations of residual monomers and detected additives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed chemical structure and composition of organic compounds and polymers. For a terpolymer like this compound, composed of methyl methacrylate, ethyl methacrylate, and methyl acrylate units vsmu.by, NMR provides invaluable information about the incorporation of each monomer into the polymer chain, the sequence distribution of the monomer units, and the end groups of the polymer chains.

Both ¹H NMR and ¹³C NMR spectroscopy are highly informative. ¹H NMR can reveal the different types of hydrogen atoms present and their local environments, allowing for the identification and quantification of the relative amounts of each monomer unit in the copolymer. The chemical shifts, splitting patterns, and integration of signals provide a detailed fingerprint of the polymer structure. ¹³C NMR provides information about the carbon backbone and functional groups. Analysis of the carbonyl carbon signals, for instance, can be particularly useful in determining the composition and potentially the sequencing of the different methacrylate and acrylate units.

NMR can also be used to identify impurities or residual monomers in the polymer sample. While specific NMR data for this compound were not found in the search results, the application of NMR to characterize acrylic polymers is well-established in polymer science researchgate.net.

Typical NMR Data Presentation: NMR data for this compound would include ¹H and ¹³C NMR spectra with assigned peaks corresponding to specific protons and carbons in the monomer units and polymer chain. A table might summarize the integration of key peaks in the ¹H NMR spectrum to determine the molar ratio of the different monomer units in the terpolymer.

Thermal Analysis Techniques for Polymerization Behavior and Phase Transitions

Thermal analysis techniques are crucial for understanding the thermal behavior of this compound, including its polymerization process, glass transition, melting (if applicable), crystallization, and thermal degradation.

Differential Scanning Calorimetry (DSC) for Glass Transition and Curing Behavior

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. This technique is extensively used to study the thermal transitions of polymers, most notably the glass transition temperature (Tg). The Tg is a characteristic temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For this compound, which is likely an amorphous or semi-crystalline polymer depending on its exact composition and processing, the Tg is a critical property that influences its mechanical performance at different temperatures.

DSC can also be used to monitor the curing or polymerization process of this compound formulations, especially if they are cured by heat researchgate.netysmu.am. The exothermic heat flow associated with the polymerization reaction can be measured, providing information about the reaction kinetics, the degree of cure, and the completeness of the polymerization.

Typical DSC Data Presentation: DSC data for this compound would typically include a thermogram showing heat flow versus temperature. A table would report the glass transition temperature (Tg), and for curing studies, the onset temperature, peak temperature, and enthalpy of the curing exotherm.

Thermogravimetric Analysis (TGA) for Degradation Onset and Stability (mechanistic studies)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is used to assess the thermal stability of materials and to study their degradation behavior. As this compound is heated, covalent bonds within the polymer chains begin to break, leading to the evolution of volatile products and a corresponding decrease in the sample mass.

TGA provides information about the onset temperature of thermal degradation, the rate of mass loss, and the percentage of mass loss at different temperature intervals. For a terpolymer like this compound, TGA can potentially reveal multiple degradation steps corresponding to the thermal stability of the different monomer units or different degradation mechanisms. Studying the degradation profile under different atmospheres (e.g., inert vs. oxidative) can provide insights into the degradation mechanisms. This information is vital for determining the maximum service temperature of this compound-based materials and understanding their long-term stability smolecule.com.

Typical TGA Data Presentation: TGA data for this compound would be presented as a thermogram showing percentage mass loss versus temperature. A data table would typically include the onset temperature of degradation, the temperature at maximum degradation rate, and the percentage of mass loss at specific temperatures or in different degradation steps.

Iv. Theoretical and Computational Chemistry Approaches to Etacryl Systems

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic reactivity of Etacryl monomers and the energetics of their polymerization processes. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure, energy, and properties of molecules.

Density Functional Theory (DFT) has become a primary computational tool for studying the free-radical polymerization of acrylate (B77674) monomers like those in this compound systems. ugent.beacs.org DFT is used to model the geometries, energies, and vibrational frequencies of reactant monomers, radical intermediates, and the transition states that connect them. This allows for the calculation of key kinetic parameters, such as activation energies and rate constants for the elementary steps of polymerization: initiation, propagation, and termination. acs.orgmdpi.com

Researchers have employed various DFT functionals, such as B3LYP, BMK, and MPWB1K, to investigate the structure-reactivity relationships in a series of acrylates and methacrylates. ugent.beacs.org These studies have shown that the polymerization rate is directly influenced by the monomer's molecular structure, including the size and polarity of the pendant side group. ugent.beacs.org For instance, DFT calculations can predict how the ester group in an this compound-type monomer influences the stability of the propagating radical and the energy barrier for the addition of the next monomer unit.

By calculating the potential energy surface for the propagation step, the activation energy (Ea) and pre-exponential factor (A) can be determined, providing a theoretical basis for understanding experimental polymerization kinetics. mdpi.com DFT studies have successfully modeled the propagation kinetics for various acrylates, with some methodologies yielding excellent qualitative agreement with experimental results. acs.org

Table 1: Representative Activation Energies for Acrylate Propagation from DFT Calculations

| Monomer System | DFT Functional | Basis Set | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|

| Methyl Acrylate | MPWB1K | 6-311+G(3df,2p) | ~20-25 |

| Methyl Methacrylate (B99206) | MPWB1K | 6-311+G(3df,2p) | ~28-33 |

While DFT is widely used, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer even greater accuracy for calculating electronic structures, though at a higher computational cost. These methods are valuable for benchmarking DFT results and for applications where high accuracy is critical.

Ab initio calculations can provide detailed information about the distribution of electrons within an this compound monomer and the corresponding propagating radical. This includes parameters like atomic charges, dipole moments, and molecular orbital energies (e.g., HOMO and LUMO), which are crucial for understanding the monomer's reactivity and its interaction with other molecules and solvents. nih.gov

Furthermore, these methods can be used to predict spectroscopic properties, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. By calculating the vibrational modes of the monomer and comparing them to experimental spectra, researchers can confirm molecular structures and study intermolecular interactions, such as hydrogen bonding, which can significantly affect polymerization kinetics. mdpi.com

Molecular Dynamics Simulations of this compound Polymer Chain Conformations and Dynamics

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the polymer system. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can bridge the gap between the quantum mechanical scale and the macroscopic properties of the polymer material. An accurate force field, which defines the potential energy of the system as a function of its atomic coordinates, is essential for these simulations. escholarship.org

The glass transition temperature (Tg) is a critical property of amorphous polymers like poly(this compound), marking the transition from a rigid, glassy state to a more flexible, rubbery state. iccs-meeting.org MD simulations are a powerful tool for predicting Tg by simulating the cooling of a polymer melt and observing the changes in properties like density or specific volume as a function of temperature. nsf.govresearchgate.net The temperature at which a distinct change in the slope of the volume-temperature curve occurs is identified as the Tg. dtu.dk

Recent high-throughput MD simulation studies combined with machine learning have shown good agreement with experimental Tg values for a large number of polymers. chemrxiv.orgmdpi.com These simulations provide insights into how factors like chain stiffness, intermolecular interactions, and the size of the ester side group in this compound polymers influence the Tg.

MD simulations can also be used to model the viscoelastic behavior of this compound polymers. By applying a simulated mechanical deformation (e.g., shear or elongation) to the polymer system, one can calculate stress-strain relationships, elastic moduli, and viscosity. These simulations help to understand how the polymer's mechanical response is linked to the underlying dynamics of its chains.

Table 2: Comparison of Simulated and Experimental Tg for a Related Acrylate Polymer

| Polymer System | Simulation Method | Force Field | Simulated Tg (K) | Experimental Tg (K) |

|---|---|---|---|---|

| Poly(methyl methacrylate) | All-Atom MD | PCFF | ~380-410 | ~378-388 |

The transport of small molecules, such as water, solvents, or unreacted monomers, through an this compound polymer matrix is crucial for applications like coatings, adhesives, and biomedical devices. mdpi.com MD simulations can elucidate the mechanisms of diffusion at the molecular level. kpi.ua

By placing small molecule "probes" within a simulated, equilibrated polymer matrix, their trajectories can be tracked over time. From these trajectories, the mean squared displacement (MSD) of the molecules can be calculated, which is directly related to the diffusion coefficient (D) via the Einstein relation. researchgate.net

These simulations have shown that diffusion is highly dependent on the polymer's free volume. researchgate.net Below the glass transition temperature, the polymer matrix is nearly static, and diffusion is very slow, occurring through rare, cooperative motions of the polymer chains that open transient gaps. mdpi.com Above Tg, the increased chain mobility leads to a dramatic increase in the diffusion coefficient by several orders of magnitude. researchgate.net MD simulations can quantify how factors like penetrant size, polymer-penetrant interactions, and polymer chain dynamics affect this diffusion process. vt.edu

Coarse-Grained Modeling for Large-Scale Polymerization and Network Formation

While all-atom MD simulations provide detailed insights, they are computationally expensive and limited to relatively small system sizes and short timescales. nih.gov This makes it challenging to simulate large-scale phenomena like the formation of a complete polymer network during cross-linking or the behavior of very long polymer chains. researchgate.net

Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into a single "bead" or "superatom". mdpi.com This reduction in the number of particles allows for the simulation of significantly larger systems over longer timescales. rsc.org The interactions between these CG beads are parameterized to reproduce certain properties of the underlying all-atom system, such as structural distributions or thermodynamic properties. nih.govrsc.org

CG simulations are particularly useful for studying the late stages of polymerization and the process of network formation in cross-linked this compound systems. dtu.dktue.nl They can model the transition from a liquid monomer/oligomer mixture to a solid gel (the gel point) and predict the final network topology, including the distribution of cross-links, the presence of loops, and other network defects. arxiv.org These topological features are critical as they directly influence the macroscopic mechanical properties of the final thermoset material. By bridging the gap between molecular and macroscopic scales, CG modeling provides essential insights for designing this compound-based materials with tailored network structures and properties. researchgate.net

Structure-Reactivity Relationship Modeling through Computational Chemistry

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of the constituent monomers and the resulting reactivity and properties of polyurethane systems, such as those found in "this compound" coatings. By employing a range of theoretical models, from quantum mechanics to molecular dynamics, researchers can elucidate reaction mechanisms, predict kinetic parameters, and ultimately guide the design of materials with tailored characteristics. At its core, the formation of the polyurethane network in "this compound," a system based on acrylic resins and isocyanates, is governed by the nucleophilic addition of hydroxyl groups from the acrylic polyol to the electrophilic isocyanate groups.

Density Functional Theory (DFT) has emerged as a primary tool for investigating the fundamental aspects of urethane (B1682113) formation at the atomic level. DFT calculations allow for the detailed exploration of the potential energy surface of the reaction, identifying the structures of reactants, transition states, and products, as well as the associated energy changes. This provides invaluable insights into the reaction mechanism and the factors that influence its rate.

One of the key findings from DFT studies is the significant impact of catalysts on the reaction barrier. For instance, in the absence of a catalyst, the reaction between an isocyanate and an alcohol proceeds through a concerted mechanism with a relatively high activation energy. mdpi.com However, the presence of a catalyst, such as a tertiary amine, can dramatically lower this energy barrier by facilitating proton transfer, thereby accelerating the reaction. mdpi.commdpi.com

Computational studies have systematically investigated the catalytic effect of various nitrogen-containing compounds on urethane formation. By calculating the energy profiles for the reaction in the presence of different catalysts, researchers can quantify their relative efficiencies. For example, a study comparing eight different nitrogen-containing catalysts found that the barrier height of the reaction was significantly decreased in all catalyzed systems, highlighting the crucial role of these catalysts in polyurethane synthesis. mdpi.com

The general mechanism for a catalyst-free urethane formation involves the formation of a reactant complex, followed by a transition state where the new C-O and N-H bonds are formed as the H-O bond breaks. mdpi.com In the presence of a catalyst, the mechanism often becomes a multi-step process involving the formation of a catalyst-alcohol complex, which then reacts with the isocyanate. mdpi.com

Table 1: Calculated Activation Energies for Phenyl Isocyanate and Methanol Reaction

| Reaction Pathway | Catalyst | Activation Energy (kJ/mol) |

| Catalyst-Free | None | 120.18 mdpi.com |

| Catalyzed | Catalyst 1 (unspecified tertiary amine) | Significantly lower than catalyst-free mdpi.com |

| Catalyzed | 1,4-diazabicyclo[2.2.2]octane (DABCO) | 18.1 ± 0.7 (experimental, for comparison) mdpi.com |

| Catalyzed | 1,2-dimethylimidazole (1,2-DMI) | 20.3 ± 0.8 (experimental, for comparison) mdpi.com |

| Catalyzed | N-ethylmorpholine (NEM) | 24.8 ± 0.8 (experimental, for comparison) mdpi.com |

Note: The table includes both computationally derived and experimental values for comparison, illustrating the predictive power of computational models.

The chemical structure of both the acrylic polyol and the isocyanate plays a pivotal role in determining the kinetics of polyurethane formation. Computational methods are instrumental in dissecting these structure-reactivity relationships.

For the acrylic polyol component, the nature of the hydroxyl group (primary, secondary, or tertiary) and the surrounding molecular architecture influence its nucleophilicity and steric accessibility. While detailed computational studies specifically on a wide range of acrylic polyols are areas of ongoing research, general principles derived from studies on simpler alcohols are applicable. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance, a trend that can be quantified through calculated reaction barriers. researchgate.net

On the isocyanate side, the reactivity is governed by the electrophilicity of the carbon atom in the -N=C=O group. Aromatic isocyanates are typically more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which increases the positive charge on the isocyanate carbon. acs.org DFT studies can precisely quantify these electronic effects and their impact on the reaction's activation energy. For example, quantum chemistry calculations have been used to investigate the gas-phase reaction of various isocyanates with the OH radical, providing insights into their atmospheric reactivity and, by extension, their reactivity with other nucleophiles. acs.org

Table 2: Calculated Reaction Enthalpies for Urethane Formation with Various Isocyanates and Alcohols

| Isocyanate | Alcohol | Enthalpy of Formation (kcal/mol) |

| Phenyl isocyanate | n-butanol | -25.1 ebrary.net |

| Phenyl isocyanate | Isobutyl alcohol | -24.1 ebrary.net |

| Phenyl isocyanate | sec-butyl alcohol | -23.4 ebrary.net |

| o-tolyl isocyanate | n-butanol | -23.5 ebrary.net |

| m-tolyl isocyanate | n-butanol | -19.5 ebrary.net |

| p-tolyl isocyanate | n-butanol | -24.7 ebrary.net |

| 2,4-toluene diisocyanate | n-butanol | -22.0 ebrary.net |

This table demonstrates how computational chemistry can predict the thermodynamics of the urethane-forming reaction, showing the influence of the isocyanate and alcohol structure on the reaction enthalpy.

Beyond the individual reaction kinetics, computational chemistry can also be used to model the formation of the crosslinked polyurethane network. Molecular dynamics (MD) simulations can track the movement and reactions of individual molecules over time, providing a dynamic picture of the polymerization process. nih.gov These simulations can help to understand how factors like monomer structure, stoichiometry, and reaction conditions influence the final network topology, which in turn dictates the macroscopic properties of the material.

Furthermore, there is a growing interest in using machine learning (ML) models to predict the properties of polyurethanes based on their chemical composition. cjps.orgresearchgate.netfrontiersin.org By training algorithms on large datasets of experimentally determined properties and corresponding monomer structures, these models can learn the complex relationships between chemical structure and material performance. This approach offers a powerful tool for accelerating the design of new polyurethane systems with desired properties, such as specific mechanical strength, thermal stability, or adhesion characteristics. These predictive models can significantly reduce the need for extensive experimental trial-and-error, making the material development process more efficient and cost-effective. cjps.org

V. Mechanistic Investigations of Etacryl S Environmental Fate and Impact

Atmospheric Chemical Reactivity and Degradation Pathways

Specific information regarding the atmospheric chemical reactivity and detailed degradation pathways of Etacryl was not found in the search results. Research findings detailing the interaction of this compound with atmospheric components or its transformation under atmospheric conditions were not available.

Photo-oxidation Mechanisms and Formation of Atmospheric Byproducts (e.g., ozone precursors)

Detailed photo-oxidation mechanisms specific to this compound, including the formation of atmospheric byproducts such as ozone precursors, were not described in the provided search results. While photo-oxidation is a known process for many organic compounds, specific research findings or data tables illustrating these mechanisms for the this compound terpolymer were not identified.

Reaction Kinetics with Atmospheric Radicals (e.g., OH, NO3)

Specific data on the reaction kinetics of this compound with key atmospheric radicals like hydroxyl (OH) and nitrate (B79036) (NO3) radicals were not present in the search results. Kinetic parameters, such as rate constants, which are crucial for modeling atmospheric lifetimes and degradation rates, were not found for this compound.

Environmental Degradation Mechanisms in Aquatic and Terrestrial Systems

Specific information detailing the environmental degradation mechanisms of this compound in aquatic and terrestrial systems was not comprehensively available in the search results. While general principles of hydrolysis, biodegradation, and photodegradation apply to organic polymers, the precise pathways and rates for the this compound terpolymer were not detailed.

Hydrolytic Degradation Mechanisms of Ester Linkages

While this compound contains ester linkages due to its composition from acrylate (B77674) and methacrylate (B99206) monomers, specific hydrolytic degradation mechanisms and rates for these linkages within the this compound polymer structure in environmental matrices were not provided in the search results. Hydrolysis is a potential degradation pathway for esters, but its specific contribution and mechanism for this compound in aquatic and terrestrial environments were not detailed.

Biodegradation Pathways and Microbial Enzyme Interactions with this compound

Specific biodegradation pathways and details of microbial enzyme interactions directly involving this compound were not found in the search results. While some sources mentioned biodegradability in a general context or for other materials, research findings specifically outlining how microorganisms or their enzymes break down the this compound terpolymer were not available. researchgate.netphysionet.orgnih.gov

Photodegradation Processes under Environmental Light Exposure

Specific photodegradation processes for this compound under environmental light exposure were not detailed in the provided search results. Although photodegradation is a potential fate for polymers exposed to sunlight, specific mechanisms, rates, or resulting degradation products for this compound in environmental settings were not described. physionet.orgnih.gov

Life Cycle Assessment (LCA) Methodologies for Environmental Footprint Analysis of Acrylic Polymers

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life cycle, from raw material extraction and processing through manufacturing, distribution, use, repair and maintenance, and disposal or recycling mdpi.comnih.govmdpi.comresearchgate.netspecialty-chemicals.eunih.gov. For acrylic polymers, LCA studies aim to quantify their environmental footprint across various impact categories.

While specific LCA data for the this compound mixture (CAS 37217-46-2) were not identified in the search results, general LCA studies on acrylic polymers provide a framework for understanding the potential environmental considerations. These studies often compare the impacts of fossil-based acrylics with biobased alternatives or assess the effects of different production processes mdpi.comnih.govresearchgate.netnih.gov.

The functional unit in LCA studies of polymer dispersions, which can include acrylic types, is often defined as 1 kg of wet dispersion at the factory gate, representing a cradle-to-gate analysis specialty-chemicals.eu. A complete cradle-to-grave assessment would also include the use phase and end-of-life treatment specialty-chemicals.eu.

Common impact categories analyzed in LCA studies of polymers include climate change (global warming potential), photochemical ozone creation potential, and depletion of abiotic resources specialty-chemicals.eu.

Due to the lack of specific LCA data for the this compound mixture (CAS 37217-46-2), a detailed environmental footprint analysis for this particular compound using LCA methodologies cannot be provided based solely on the available search results. However, the principles and impact categories discussed in general LCA studies of acrylic polymers are relevant for evaluating the potential environmental profile of this compound.

Interactions with Environmental Contaminants and Sorption Behavior

The interaction of polymers, including acrylics, with environmental contaminants and their sorption behavior are crucial aspects of their environmental fate. These interactions can influence the mobility and bioavailability of contaminants in various environmental compartments.

Research on acrylic polymers indicates that they can interact with environmental pollutants such as volatile organic compounds (VOCs) and water acs.orgnih.govresearchgate.netnih.govmpg.de. These interactions can lead to the absorption of pollutants into the polymer matrix, potentially affecting the material's properties and stability over time acs.orgnih.govresearchgate.netnih.govmpg.de. For example, studies using atomistic models have investigated the interaction of acrylic copolymers with VOCs and water, showing that these substances can be absorbed and interact with polymer side chains through hydrogen bonding acs.orgnih.govresearchgate.netnih.gov. The glass transition temperature of the polymer plays a role in the diffusion of these absorbed substances acs.orgresearchgate.netnih.gov.

Sorption behavior, particularly water sorption, is a well-studied property of acrylic resins, especially in applications like dental materials where dimensional stability is important nih.govijoprd.comresearchgate.net. Acrylic resins can absorb water, which can lead to swelling and potentially affect mechanical properties nih.govijoprd.com. The degree of water sorption can be influenced by factors such as temperature, time, and pressure, as well as the composition and homogeneity of the acrylic material nih.govijoprd.comresearchgate.net.

Studies have also explored the sorption properties of modified acrylic polymers for the adsorption of specific contaminants, such as metal ions or organic compounds, from environmental matrices researchgate.netresearchgate.net. These investigations highlight the potential for tailoring acrylic-based materials for environmental remediation applications through chemical modification and control of polymer structure researchgate.netresearchgate.net.

While the general principles of interaction with environmental contaminants and sorption behavior in acrylic polymers are documented, specific studies detailing these processes for the this compound mixture (CAS 37217-46-2) were not found in the provided search results. Therefore, a detailed analysis of this compound's specific interactions with environmental contaminants and its unique sorption behavior cannot be presented here. However, it is reasonable to infer that, as an acrylic ester mixture, this compound would exhibit some degree of interaction with water and potentially other environmental contaminants, and its sorption behavior would be influenced by its specific composition and physical form.

Vi. Fundamental Research on Etacryl S Interactions with Biological Systems

Surface Engineering and Biocompatibility Mechanisms at the Molecular and Cellular Level

The interaction of Etacryl with biological systems is significantly influenced by its surface properties smolecule.com. Research indicates that modifying the surface chemistry of this compound can substantially impact these interactions, including enhancing cell attachment and growth smolecule.com. The hydrophilic properties of modified this compound resins have been shown to improve their compatibility with biological tissues smolecule.com. Studies have demonstrated the biocompatibility of this compound, indicating it does not induce significant cytotoxicity or inflammatory responses ontosight.ai. However, the host response to implanted biomaterials is a complex process involving protein adsorption, immune cell recruitment, and potential fibrous capsule formation wikipedia.orgresearchgate.net.

Protein Adsorption Kinetics and Conformational Changes on this compound Surfaces

Protein adsorption is an initial and critical event when a biomaterial is introduced into a biological environment, influencing subsequent cellular responses wikipedia.org. The surface properties of a biomaterial, such as hydrophobicity, surface charge, chemical composition, and topography, collectively play a crucial role in determining the types, concentrations, and conformations of proteins that adsorb onto the surface wikipedia.org. While the importance of protein adsorption on biomaterials is well-established wikipedia.org, and this compound's surface properties can be modified smolecule.com, specific detailed research focusing solely on the protein adsorption kinetics and conformational changes occurring specifically on this compound surfaces was not extensively detailed in the provided search results. General principles of protein adsorption on polymer surfaces involve factors like diffusion and the nature of the protein molecule itself, which influence the time of attachment dic-global.com.

Cell Adhesion, Proliferation, and Differentiation on Modified this compound Substrates (mechanistic cellular response)

Modifications to the surface properties of this compound have been shown to enhance cell adhesion and proliferation smolecule.com. Research suggests that modifying the surface chemistry can significantly influence the interaction with biological systems, promoting cell attachment and growth smolecule.com. The biocompatibility of this compound supports its use in applications like tissue engineering, where cell interactions with the material are crucial smolecule.comontosight.ai. While studies confirm that this compound allows for the culture of cells on its surface with high viability nih.gov, detailed mechanistic studies on how this compound surface modifications specifically influence cellular responses such as differentiation pathways were not comprehensively described in the provided information. General studies on biomaterials indicate that materials mimicking the extracellular matrix can reduce inflammatory responses and enhance cell adhesion and proliferation biorxiv.org.

Inflammatory Response Mechanisms at Material-Biological Interfaces (cellular level studies)

Studies have indicated that this compound does not induce significant inflammatory responses, contributing to its suitability for contact with living tissues ontosight.ai. However, in the context of dental prosthetics made from acrylic plastics like this compound-02, inflammatory changes in the oral mucosa (referred to as "acrylic stomatitis") can occur nih.gov. This inflammation is often linked to the presence of residual monomers, which can act as irritants nih.govysmu.am. Cellular level studies in users of this compound-02 prostheses have investigated the role of microbial associations in the development of inflammatory changes in denture bed tissues nih.govrsc.org. The host immune response to implanted biomaterials is a complex process involving the recruitment and activation of inflammatory cells like macrophages, which can influence the fate of the implant researchgate.netrsc.orgecmjournal.org. While this compound is generally considered biocompatible, the local environment and potential release of components can influence the inflammatory response at the cellular level nih.gov.

Microbial Biofilm Formation and Anti-fouling Strategies on this compound Surfaces

Acrylic resins, including those related to this compound, can be susceptible to microbial colonization and biofilm formation, particularly in applications like dental prosthetics epa.gov. Bacteria readily form biofilms on artificial solid surfaces in the oral cavity, including dentures made from acrylic plastic this compound-02 nih.govrsc.org. Biofilm formation is a significant factor contributing to inflammatory processes in the oral cavity nih.govrsc.org.

Adhesion Mechanisms of Bacteria and Fungi

Microorganisms, including bacteria and fungi, can adhere to the surfaces of materials like this compound used in medical devices such as dentures nih.govrsc.org. Bacteria fix onto these surfaces and form biofilms through complex interactions and cooperation nih.govrsc.org. Studies involving this compound-02 prostheses have identified the presence of various microorganisms, including bacteria and yeast fungi like Candida species, which can form symbiotic relationships and contribute to pathological changes nih.gov. The adhesive ability of microorganisms is a key factor in their ability to fix onto surfaces and form biofilms nih.gov.

Mechanistic Studies of Material-Tissue Integration (e.g., embedding media)

This compound, as an acrylic resin, is utilized in biological research, particularly as an embedding medium for microscopy ontosight.ai. Embedding is a critical step in histology, where tissue samples are infiltrated and hardened by a substance to allow for thin sectioning without damaging the tissue structure uvigo.esrwdstco.com. This process provides mechanical support to the tissue during sectioning bitesizebio.com. Acrylic resins, including methacrylates like this compound, are used as embedding media, especially for preparing samples for electron microscopy and for hard tissues such as bone and teeth rwdstco.combitesizebio.comuvigo.es.

The mechanism of material-tissue integration in the context of embedding media primarily involves the physical infiltration of the liquid monomer into the tissue sample, followed by polymerization to form a solid block uvigo.esuvigo.es. This solidification process encases the tissue, providing the necessary rigidity for cutting thin sections rwdstco.com. For electron microscopy, very thin sections, less than 100 nanometers, are required, necessitating the use of hard embedding media like resins uvigo.es.

Acrylic resins, such as methacrylate (B99206), are polymerized after infiltration into the samples uvigo.es. This polymerization occurs without significantly affecting the ultrastructure of the cells uvigo.es. Some acrylic resins, like the acrylic LR white, are partially miscible with water, which can simplify the embedding protocol by reducing the need for total dehydration of the sample uvigo.es. Polymerization of methacrylate media can be initiated by ultraviolet radiation at low temperatures, a method beneficial for histochemistry uvigo.es.

The interaction between the embedding medium and the tissue is crucial for preserving cellular morphology and enabling downstream analyses like staining universiteitleiden.nlutah.edu. Different embedding media can influence the preservation of tissue components, such as proteins and lipids uvigo.esuniversiteitleiden.nl. For instance, paraffin (B1166041) embedding can cause modification of tissue components, potentially deactivating enzymes and causing loss of antigenicity, whereas resin-embedding media like methacrylates are reported to preserve morphology better universiteitleiden.nl. The choice of embedding medium can also affect the accuracy of certain measurements in biological studies nih.gov.

While the search results confirm this compound's use as an embedding medium and discuss the general principles of resin embedding and tissue interaction for microscopy, specific detailed mechanistic studies focusing solely on this compound's integration mechanisms at a molecular or cellular level within tissue during the embedding process were not extensively detailed. The information available primarily describes the physical process of infiltration and polymerization and the resulting benefits for tissue sectioning and preservation compared to other methods like paraffin embedding rwdstco.comuvigo.esuniversiteitleiden.nl. Studies on the interaction of this compound with biological systems in other contexts, such as cell adhesion and proliferation on modified this compound surfaces, indicate that surface chemistry can influence biological interactions smolecule.com. However, this is distinct from the bulk integration mechanism during tissue embedding for sectioning purposes.

Vii. Advanced Research Applications and Material Design Strategies for Etacryl

Etacryl in Advanced Microscopy and Histology Embedding Techniques

Glycol methacrylate (B99206) (GMA), a water-miscible acrylic resin, serves as a valuable embedding medium for high-resolution light microscopy. ronaldschulte.nlcdnsciencepub.comspringernature.com Its properties allow for superior preservation of tissue and cellular structure compared to traditional paraffin (B1166041) embedding, facilitating detailed morphological and immunohistochemical analysis. ronaldschulte.nlspringernature.com The hydrophilic nature of polymerized GMA allows for versatile staining without the need to remove the resin, and its low viscosity ensures thorough tissue infiltration. ronaldschulte.nlabcam.co.jp

The successful embedding of biological specimens in GMA-based resins like this compound requires the optimization of protocols tailored to the specific characteristics of the tissue. Key steps in the protocol, including fixation, dehydration, infiltration, and polymerization, must be carefully controlled. creative-bioarray.com

Fixation: The choice of fixative is critical for preserving morphology. While various fixatives can be used, acetone (B3395972) fixation at low temperatures is often recommended for preserving antigenicity for immunohistochemical studies. abcam.co.jp For general histology, aldehyde fixatives are common. ronaldschulte.nl

Dehydration: Thorough dehydration is necessary to remove water before infiltration with the resin. creative-bioarray.com This is typically achieved using a graded series of ethanol (B145695) or by using the GMA monomer itself, as it is water-miscible. ronaldschulte.nlcreative-bioarray.com The schedule can be performed at room temperature or extended at 4°C for delicate specimens. emsdiasum.com

Infiltration: To ensure complete impregnation, tissues are passed through a series of solutions with increasing concentrations of the GMA resin. creative-bioarray.com Additives like methyl benzoate (B1203000) can be used to aid the infiltration process. creative-bioarray.com The low viscosity of GMA facilitates easy penetration into the tissue. abcam.co.jp

Polymerization: The liquid resin is transformed into a solid block by polymerization, which can be initiated by heat or chemical accelerators. emsdiasum.comtandfonline.com The process must be controlled to prevent heat-induced tissue damage. Low-temperature processing is a key advantage of GMA embedding. avantorsciences.comabcam.co.jp Additives can be included in the embedding mixture to modify the final block's properties. For instance, polyethylene (B3416737) glycol (PEG) can be added as a plasticizer to produce softer blocks, which are easier to section. cdnsciencepub.comemsdiasum.com

The table below outlines a generalized embedding protocol and highlights variables that can be optimized for different tissue types.

| Protocol Step | General Procedure | Optimization Variables for Specific Tissues | Rationale/Impact |

| Fixation | Immersion in fixative (e.g., ice-cold acetone, buffered formaldehyde). abcam.co.jptandfonline.com | Type of fixative, duration, temperature. | Acetone preserves antigenicity well. abcam.co.jp Aldehydes provide excellent structural preservation. ronaldschulte.nl Duration depends on tissue size and density. |

| Dehydration | Graded series of ethanol or direct infiltration with aqueous GMA solutions. creative-bioarray.comemsdiasum.com | Dehydrating agent, concentration steps, time per step. | A gradual series prevents tissue distortion. Direct use of aqueous GMA simplifies the process for some tissues. ronaldschulte.nl |

| Infiltration | Immersion in progressively concentrated GMA resin mixtures. creative-bioarray.com | Resin concentration, infiltration time, use of infiltration aids (e.g., methyl benzoate). creative-bioarray.com | Ensures complete removal of the dehydration agent and full penetration of the resin, which is crucial for uniform polymerization and sectioning. |

| Embedding | Placement of infiltrated tissue in a mold filled with the final resin mixture. creative-bioarray.com | Block size and shape, orientation of the tissue. | Proper orientation is critical for obtaining the desired sectioning plane for analysis. |

| Polymerization | Initiated by heat or chemical accelerators (e.g., benzoyl peroxide activated with pyridine). emsdiasum.comtandfonline.com | Temperature, initiator/accelerator concentration, addition of plasticizers (e.g., PEG 400). cdnsciencepub.comemsdiasum.com | Lower temperatures minimize artifacts. avantorsciences.com Plasticizers soften the block for easier sectioning of hard or large specimens. cdnsciencepub.com |

The use of GMA-based embedding media offers significant advantages in specimen preservation and the ultimate resolution of microscopic imaging.